

A Comprehensive Technical Guide to the Physical Properties of 2-Cyclopentenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclopentenone

Cat. No.: B7768284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentenone, a cyclic enone with the chemical formula C_5H_6O , is a versatile building block in organic synthesis and a key structural motif in various natural products. A thorough understanding of its physical properties is paramount for its effective application in research, development, and manufacturing. This technical guide provides an in-depth overview of the core physical characteristics of **2-Cyclopentenone**, complete with experimental protocols for their determination and spectral data for analytical purposes.

Core Physical Properties

The fundamental physical properties of **2-Cyclopentenone** are summarized in the tables below, providing a quick reference for laboratory and developmental work.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₆ O	[1]
Molecular Weight	82.10 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Not specified	
Density	0.98 g/mL at 25 °C	[1][2]
Boiling Point	136 °C at 760 mmHg	[4]
64-65 °C at 19 mmHg	[2]	
Melting Point	Not available (liquid at room temperature)	
Refractive Index	n _{20/D} 1.481	[2]
Flash Point	42.22 °C (108.00 °F)	[4]

Solubility Data

Solvent	Solubility	Reference
Water	Almost insoluble	[1]
Alcohol	Soluble	[4]
Chloroform	Soluble	
Methanol	Soluble	
Dimethyl Sulfoxide (DMSO)	Soluble	[5]
PEG300	Soluble in mixtures	[5]
Tween-80	Soluble in mixtures	[5]
Corn Oil	Soluble in mixtures	[5]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of liquid compounds like **2-Cyclopentenone** are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. A common and effective method is the distillation method.[\[6\]](#)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[\[6\]](#)

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or oil bath
- Boiling chips

Procedure:

- Place a small volume of **2-Cyclopentenone** and a few boiling chips into the distillation flask.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Begin heating the flask gently.
- Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

- For determination at reduced pressure, a vacuum pump and manometer are connected to the system.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume.

Principle: The density is determined by measuring the mass of a known volume of the liquid.

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Water bath or thermostat

Procedure:

- Clean and dry the pycnometer thoroughly and determine its empty mass.
- Fill the pycnometer with distilled water of a known temperature and determine the mass of the filled pycnometer.
- Calculate the volume of the pycnometer using the known density of water at that temperature.
- Empty and dry the pycnometer, then fill it with **2-Cyclopentenone** at the same temperature.
- Determine the mass of the pycnometer filled with the sample.
- Calculate the density of **2-Cyclopentenone** by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

Solubility provides insight into the intermolecular forces between the solute and the solvent.

Principle: A qualitative determination of solubility can be performed by observing the miscibility of the solute in a given solvent. For quantitative analysis, the concentration of a saturated solution is determined.

Apparatus:

- Test tubes or vials
- Vortex mixer or shaker
- Centrifuge (for quantitative analysis)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Qualitative):

- Add approximately 1 mL of the solvent to a test tube.
- Add a few drops of **2-Cyclopentenone** to the solvent.
- Vortex or shake the mixture vigorously for a minute.
- Observe if a single homogeneous phase is formed (soluble/miscible) or if two distinct layers remain (insoluble/immiscible).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Apparatus:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Procedure (Neat Liquid Film):

- Place a drop of **2-Cyclopentenone** onto a clean, dry salt plate.
- Carefully place a second salt plate on top to create a thin liquid film.
- Mount the "sandwich" in the spectrometer's sample holder.
- Acquire the IR spectrum.
- Clean the salt plates with a suitable solvent (e.g., acetone) after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Principle: Atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb electromagnetic radiation at specific frequencies.

Apparatus:

- NMR spectrometer
- NMR tube
- Deuterated solvent (e.g., CDCl_3)
- Pipette

Procedure:

- Dissolve 5-20 mg of **2-Cyclopentenone** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a small vial.
- Transfer the solution into a clean, dry NMR tube using a pipette.
- Cap the NMR tube and wipe the outside clean.
- Insert the sample into the NMR spectrometer.

- Acquire the ^1H and/or ^{13}C NMR spectrum according to the instrument's operating procedures.

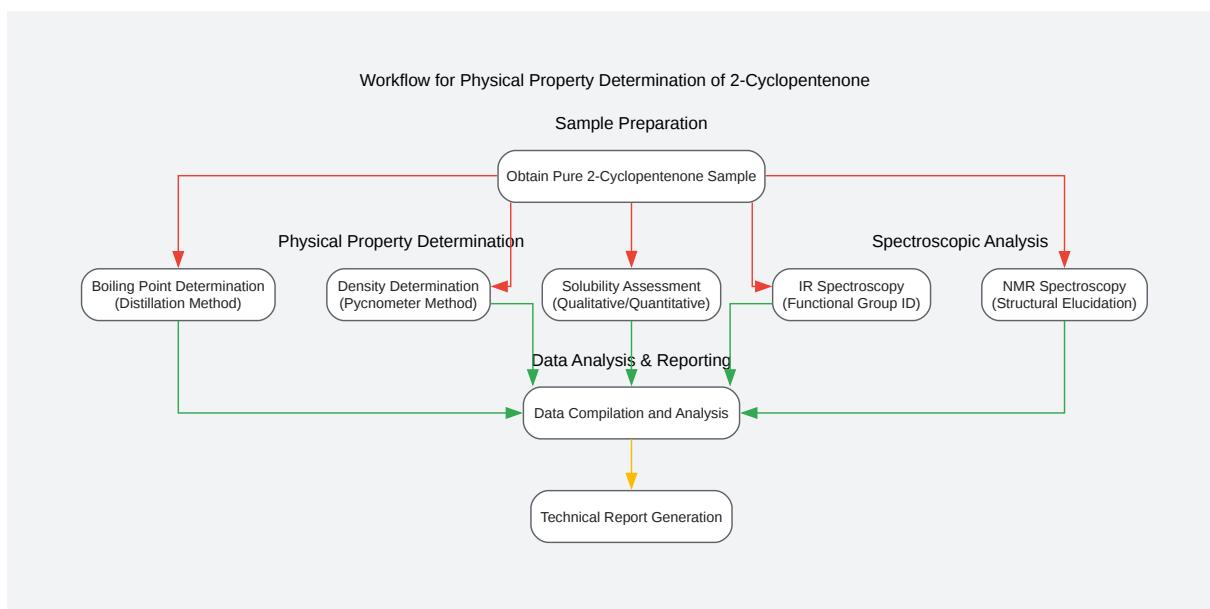
Spectral Data

Infrared (IR) Spectrum

The IR spectrum of **2-Cyclopentenone** exhibits characteristic absorption bands corresponding to its functional groups. A representative spectrum can be found in the NIST Chemistry WebBook.^[7] Key expected absorptions include:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$ (C-H stretch, alkene)
- $\sim 1715\text{ cm}^{-1}$ (C=O stretch, ketone)
- $\sim 1650\text{ cm}^{-1}$ (C=C stretch, alkene)

^{13}C NMR Spectrum


The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~209	C=O (Carbonyl)
~165	=CH (beta-carbon of enone)
~135	=CH (alpha-carbon of enone)
~35	CH ₂
~28	CH ₂

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The provided data is a general representation. A reference spectrum can be found on ChemicalBook.^[8]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid compound like **2-Cyclopentenone**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the physical and spectral properties of **2-Cyclopentenone**.

Conclusion

This technical guide provides a comprehensive overview of the essential physical properties of **2-Cyclopentenone**, catering to the needs of researchers, scientists, and professionals in drug development. The tabulated data offers a quick and accessible reference, while the detailed

experimental protocols provide a solid foundation for laboratory measurements. The inclusion of spectral data and a workflow visualization further enhances the utility of this guide for the characterization and application of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 2. 2-环戊烯-1-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Cyclopenten-1-one | C5H6O | CID 13588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-cyclopentenone, 930-30-3 [thegoodsentscompany.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem21labs.com [chem21labs.com]
- 7. 2-Cyclopenten-1-one [webbook.nist.gov]
- 8. 2-Cyclopenten-1-one(930-30-3) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2-Cyclopentenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7768284#physical-properties-of-2-cyclopentenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com